3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid
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Overview
Description
3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid is a synthetic organic compound that features a unique adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction.
Sulfonamide Formation:
Methoxybenzoic Acid Derivative: The final step involves coupling the sulfonamide derivative with a methoxybenzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the sulfonamide group could yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May be explored for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: A simpler adamantane derivative with potential antiviral properties.
4-Methoxybenzoic Acid: A common aromatic acid used in various chemical syntheses.
Sulfanilamide: A sulfonamide antibiotic with a simpler structure.
Uniqueness
3-(1-Adamantan-1-yl-ethylsulfamoyl)-4-methoxy-benzoic acid is unique due to the combination of the adamantane moiety, sulfonamide group, and methoxybenzoic acid structure. This combination may confer unique properties such as enhanced stability, specific biological activity, or novel material properties.
Properties
IUPAC Name |
3-[1-(1-adamantyl)ethylsulfamoyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5S/c1-12(20-9-13-5-14(10-20)7-15(6-13)11-20)21-27(24,25)18-8-16(19(22)23)3-4-17(18)26-2/h3-4,8,12-15,21H,5-7,9-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZJWLUGBTYYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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